(Z)-N-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core functionalized with a 3,4-dimethoxybenzylidene group at the 5-position and an acetamide-substituted phenyl group at the 3-position. Its Z-configuration is critical for stereochemical stability and biological interactions. Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, with structural modifications (e.g., substituents on the benzylidene or acetamide moieties) significantly influencing potency and selectivity .
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(23)21-14-5-7-15(8-6-14)22-19(24)18(28-20(22)27)11-13-4-9-16(25-2)17(10-13)26-3/h4-11H,1-3H3,(H,21,23)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZHQMTYYEZBN-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O5S2 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 681481-09-4 |
The compound features a thiazolidinone ring, methoxy groups, and an acetamide functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect cellular signaling by altering gene expression or protein function.
- Interaction with Nucleic Acids : Potential binding to DNA or RNA could influence cellular processes such as replication and transcription.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- In vitro Studies : Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through the inhibition of growth factors and kinases .
- Mechanisms of Action : The compound may target enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiazolidinone derivatives have been reported to possess activity against bacteria and fungi, making them candidates for further exploration in the development of new antimicrobial agents .
Study 1: Anticancer Potential Evaluation
A study evaluated the cytotoxic effects of a series of thiazolidinone derivatives on various cancer cell lines, including MDA-MB 231 (breast carcinoma) and PC3 (prostate carcinoma). The most active compounds exhibited IC50 values lower than 10 μM, indicating potent anticancer activity .
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition potential of related compounds. Results showed significant inhibition of HDAC activity, suggesting that these compounds could be developed into therapeutic agents for cancer treatment .
Scientific Research Applications
(Z)-N-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound with a thiazolidinone ring, methoxy groups, and an acetamide functional group, making it potentially valuable in medicinal chemistry. Compounds with structural similarities have exhibited diverse pharmacological properties.
Potential Applications
- Anticancer Activity Research suggests that compounds similar to this compound possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, with some thiazolidinone derivatives inducing apoptosis in cancer cells by inhibiting growth factors and kinases. These compounds may target enzymes like thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell survival and proliferation.
- Antimicrobial Activity The structure of this compound suggests it may have antimicrobial properties. Thiazolidinone derivatives have demonstrated activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents.
Biological Activities
This compound interacts with molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: Inhibition of enzymes involved in biological pathways, such as those related to cancer cell proliferation.
- Modulation of Signaling Pathways: Affecting cellular signaling by altering gene expression or protein function.
- Interaction with Nucleic Acids: Potential binding to DNA or RNA, influencing cellular processes like replication and transcription.
Studies
- Anticancer Potential Evaluation: Studies have evaluated the cytotoxic effects of thiazolidinone derivatives on cancer cell lines like MDA-MB 231 (breast carcinoma) and PC3 (prostate carcinoma). Active compounds have shown IC50 values lower than 10 μM, indicating anticancer activity.
- Enzyme Inhibition Assays: Investigations have focused on the enzyme inhibition potential of related compounds, with results showing significant inhibition of HDAC activity, suggesting their potential as therapeutic agents for cancer treatment.
Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Substituted benzylidene)-2-thioxo-thiazolidinone | Thiazolidine core with varied substitutions | Antioxidant and antimicrobial activity |
| 4-Oxo-thiazolidine derivatives | Similar ring structure with different substituents | Anti-inflammatory effects |
| 3,4-Dimethoxybenzaldehyde derivatives | Contains methoxy groups influencing activity | Antioxidant properties |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with three structurally related derivatives (Table 1), focusing on substituent effects, synthesis routes, and inferred biological implications.
Substituent Effects on Activity
- Electron-Donating Groups (Target Compound): The 3,4-dimethoxybenzylidene group provides strong electron-donating effects, which may enhance π-π stacking with biological targets (e.g., enzyme active sites) compared to electron-withdrawing groups like bromine in the 3-bromo analog .
- Halogenated Derivatives : The 3-bromo-substituted analog (Table 1) may exhibit distinct binding kinetics due to halogen bonding, often associated with increased target affinity in kinase inhibitors .
- Side Chain Variations : The phenylacetamide group in the target compound contrasts with the phenethylacetamide in ’s analog. The shorter phenyl linkage could reduce steric hindrance, favoring interactions with compact binding pockets .
Research Findings and Limitations
- Limitations : Direct biological data for the target compound are absent in the provided evidence; inferences rely on structurally related compounds. Further in vitro studies are needed to validate its efficacy and mechanism.
Q & A
Q. What synthetic strategies are commonly employed for preparing (Z)-configured thioxothiazolidinone derivatives like this compound?
The synthesis typically involves condensation of a substituted benzaldehyde with 2-thioxothiazolidin-4-one under acidic conditions. For example, glacial acetic acid with anhydrous sodium acetate is used as a catalyst, followed by reflux and purification via recrystallization (e.g., ethanol) to isolate the (Z)-isomer. Reaction progress is monitored by TLC (20% ethyl acetate/n-hexane) . Subsequent functionalization of the phenylacetamide moiety may involve coupling reactions with chloroacetylated intermediates in DMF using potassium carbonate as a base .
Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed experimentally?
The (Z)-configuration is verified using NMR spectroscopy. In the NMR spectrum, the vinyl proton adjacent to the thioxothiazolidinone ring appears as a singlet due to restricted rotation, typically between δ 7.5–8.5 ppm. NOESY or ROESY experiments can further confirm spatial proximity between the benzylidene aryl protons and the thiazolidinone ring protons .
Q. What characterization techniques are critical for validating the purity and structure of this compound?
Essential techniques include:
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- FT-IR for identifying functional groups (e.g., C=O stretch at ~1700 cm, C=S at ~1250 cm).
- Multinuclear NMR (, , DEPT-135) to assign all protons and carbons.
- Mass spectrometry (ESI/HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can solvent and catalyst selection impact the yield and regioselectivity of the benzylidene-thiazolidinone condensation?
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Acidic conditions (e.g., glacial acetic acid) favor the (Z)-isomer by stabilizing the transition state via hydrogen bonding. Catalyst choice (e.g., sodium acetate vs. piperidine) affects reaction kinetics; sodium acetate provides milder conditions, reducing decomposition of sensitive substituents .
Q. What methodologies are recommended for resolving contradictions in biological activity data across studies (e.g., hypoglycemic vs. antioxidant effects)?
- Dose-response profiling : Assess activity across a wide concentration range (e.g., 1–100 µM) to identify optimal efficacy windows.
- Structural analogs synthesis : Modify the 3,4-dimethoxybenzylidene or acetamide groups to isolate pharmacophores responsible for specific activities.
- Target engagement assays : Use SPR or ITC to measure binding affinity to proposed targets (e.g., PPAR-γ for hypoglycemic activity or Nrf2 for antioxidant effects) .
Q. How can computational tools aid in predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Software like SwissADME or pkCSM estimates oral bioavailability (%F), BBB permeability, and CYP450 inhibition.
- Molecular docking : Identify potential binding modes with targets (e.g., dipeptidyl peptidase-4 for antidiabetic activity) using AutoDock Vina or Schrödinger Suite.
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using datasets from similar thiazolidinones .
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for in vitro cytotoxicity assays to avoid false positives/negatives?
- Control compounds : Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO ≤0.1%).
- Cell line validation : Use authenticated lines (e.g., HepG2 for liver toxicity) and confirm viability via MTT/WST-1 assays.
- Time-resolved analysis : Test exposure times (24–72 hrs) to capture delayed effects of thioxothiazolidinone metabolites .
Q. How can researchers address low solubility of this compound in aqueous buffers for biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
